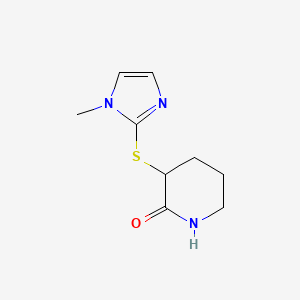

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

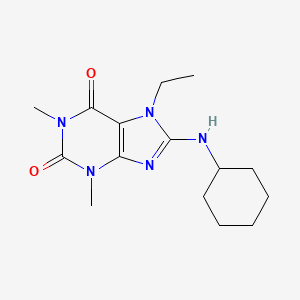

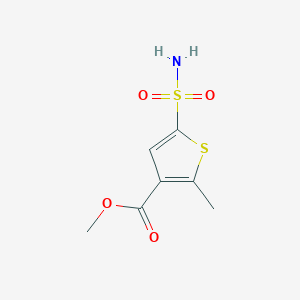

“3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Applications De Recherche Scientifique

Development of Syntheses for CGRP Receptor Antagonists

One study discusses the development of two complementary syntheses for a substructure found in over a thousand unique CGRP receptor antagonists, emphasizing the versatility of imidazole and piperidine derivatives in drug development. This research highlights the importance of chemoselective reductive amination and Pd-catalyzed amination in synthesizing complex molecules efficiently (Leahy et al., 2012).

Synthesis and Activity of Antiulcer Agents

Another study synthesizes new imidazo[1,2-a]pyridines with substitutions at the 3-position, aimed at developing antisecretory and cytoprotective antiulcer agents. Although these compounds did not show significant antisecretory activity, they exhibited good cytoprotective properties, demonstrating the potential of imidazole derivatives in therapeutic applications (Starrett et al., 1989).

Agonists for Human Histamine H3 Receptor

Research on 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives designed as human histamine type 3 agonists highlights the role of these compounds in modulating histamine activity. Piperidine derivatives, in particular, showed moderate to high affinity and selectivity for the human histamine H3 receptor (Ishikawa et al., 2010).

Spin-Crossover Iron(II) Complexes

A study on spin-crossover Iron(II) complexes bridged by imidazole-pyridine NH...N hydrogen bonds showcases the application of imidazole derivatives in designing materials with switchable magnetic properties. These complexes exhibit steep spin crossover (SCO) with small thermal hysteresis, indicating potential applications in molecular electronics and spintronics (Nishi et al., 2010).

Propriétés

IUPAC Name |

3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKQMJZIGXXAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)

![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)

![3-Methoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2666223.png)

![(2-Chloro-6-ethylpyridin-4-yl)-(1,4-dioxa-9-azaspiro[4.5]decan-9-yl)methanone](/img/structure/B2666227.png)

![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)